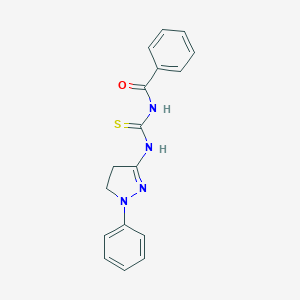

1-Benzoyl-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea

Beschreibung

1-Benzoyl-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea is a thiourea derivative featuring a benzoyl group at the 1-position and a 1-phenyl-4,5-dihydro-1H-pyrazole substituent at the 3-position. Thiourea derivatives are renowned for their diverse biological activities, including antifungal, antioxidant, and enzyme-inhibitory properties, owing to their ability to engage in hydrogen bonding and π-π interactions . For example, bisbenzoyl thioureas are prepared using benzoylisothiocyanate and diamines in acetone . The structural confirmation of such compounds relies on spectroscopic techniques (e.g., IR, NMR) and X-ray crystallography, often employing software like SHELXL for refinement .

Eigenschaften

IUPAC Name |

N-[(E)-(1-phenylpyrazolidin-3-ylidene)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c22-16(13-7-3-1-4-8-13)19-17(23)18-15-11-12-21(20-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,19,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNOQRZVZBUBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=NC(=S)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CN(N/C1=N/C(=S)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chalcone Preparation

Chalcones are formed via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes. For example:

Pyrazoline Cyclization

Chalcones react with thiosemicarbazide or phenylhydrazine to form 4,5-dihydropyrazole-3-amine intermediates:

The introduction of the benzoyl group occurs via nucleophilic acyl substitution using benzoyl chloride or derivatives.

Acyl Chloride Method

Alternative Benzoylation Strategies

Patent CN103113304A describes in situ benzoylation using benzoyl isothiocyanate under PEG-400 catalysis:

-

Reactants : Pyrazole-3-amine + benzoyl isothiocyanate.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Challenges in Yield Improvement

-

Low yields (12.68%) in DBTU synthesis arise from steric hindrance and competing hydrolysis.

-

Column chromatography (silica gel, ethyl acetate/hexane) is critical for purifying thiourea derivatives.

Characterization and Analytical Validation

Spectroscopic Data

Melting Points

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzoyl-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted thioureas depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

Synthesis

The synthesis of 1-Benzoyl-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea typically involves the reaction between benzoyl isothiocyanate and 1-phenyl-4,5-dihydro-1H-pyrazole-3-amine. This reaction is usually carried out in organic solvents like dichloromethane or ethanol under reflux conditions. The product can be isolated through filtration and purified by recrystallization.

Chemical Properties

The compound features a thiourea functional group that allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The presence of the benzoyl and phenyl groups enhances its reactivity and potential interactions with biological targets.

Chemistry

1-Benzoyl-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex organic molecules, facilitating advancements in synthetic methodologies.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor or ligand in biochemical assays. Studies suggest that it may interact with specific enzymes or receptors, modulating biochemical pathways crucial for various physiological processes.

Medicine

The compound has garnered interest for its potential therapeutic properties. Preliminary studies indicate possible anti-inflammatory and anticancer activities. For instance, research has shown that derivatives of similar pyrazole compounds exhibit significant anticancer effects against various cancer cell lines .

Industry

In industrial applications, 1-Benzoyl-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea is utilized in the development of new materials with specific chemical properties. This includes applications in polymers and coatings where enhanced durability or specific reactivity is desired .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of pyrazole derivatives similar to 1-Benzoyl-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea. The results indicated that these compounds exhibited cytotoxic effects on human cancer cell lines, suggesting their potential as chemotherapeutic agents .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition found that compounds with a thiourea group can effectively inhibit certain enzymes involved in metabolic pathways. This highlights the potential of 1-Benzoyl-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea as a lead compound for developing enzyme inhibitors for therapeutic applications .

Wirkmechanismus

The mechanism of action of 1-Benzoyl-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The presence of the benzoyl and phenyl groups enhances its binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiourea derivatives with pyrazole, triazole, or aromatic substituents exhibit distinct structural and functional differences. Below is a comparative analysis of key analogs:

Structural Features

Physicochemical Properties

- Solubility: The presence of electron-withdrawing groups (e.g., cyano in ) enhances polarity and aqueous solubility, while bulky aromatic groups (e.g., naphthalene in ) reduce it .

- Melting Points : Thiourea derivatives with fused aromatic systems (e.g., , m.p. 283–284°C) exhibit higher melting points due to stronger intermolecular interactions compared to aliphatic-substituted analogs .

- Spectroscopic Signatures : IR spectra of thioureas show N–H stretches near 3200–3300 cm⁻¹ and C=S stretches at ~1250 cm⁻¹. NMR chemical shifts for NH protons typically appear at δ 9–10 ppm .

Key Research Findings and Trends

Substituent Effects: Electron-withdrawing groups (e.g., cyano, oxo) enhance biological activity by increasing electrophilicity, while bulky groups (e.g., naphthalene) improve binding via hydrophobic interactions .

Software Dependence : Over 90% of small-molecule crystal structures rely on SHELXL for refinement, underscoring its dominance in structural chemistry .

Biologische Aktivität

1-Benzoyl-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, chemical properties, and biological effects of this compound, highlighting its potential applications in medicinal chemistry and pharmacology.

The synthesis of 1-benzoyl-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea typically involves the reaction of benzoyl isothiocyanate with 1-phenyl-4,5-dihydro-1H-pyrazole-3-amine. This reaction is generally conducted in organic solvents such as dichloromethane or ethanol under reflux conditions. The product is then isolated by filtration and purified through recrystallization.

Chemical Structure

The chemical structure can be represented as follows:

The compound features a thiourea functional group, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that 1-benzoyl-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, it demonstrated significant cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) in the low micromolar range. This suggests potential applications in treating infections caused by resistant bacterial strains .

Enzyme Inhibition

Research has shown that 1-benzoyl-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea acts as an enzyme inhibitor. It has been studied for its ability to inhibit key enzymes involved in cancer progression and inflammatory pathways. The binding affinity of the compound to these enzymes is enhanced by its structural components, which facilitate interaction with active sites .

The mechanism of action for 1-benzoyl-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea involves multiple pathways:

- Enzyme Inhibition : The thiourea moiety interacts with enzyme active sites, leading to inhibition of enzymatic activity.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, promoting programmed cell death.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M phase, thereby inhibiting cell division.

Study on Anticancer Activity

A study published in Molecules demonstrated that 1-benzoyl-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea exhibited significant cytotoxicity against breast cancer cells (MCF7). The compound induced apoptosis via activation of caspase pathways and upregulation of pro-apoptotic proteins .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

| A549 | 18 | Enzyme inhibition |

Study on Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against various pathogens. Results indicated effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

Q & A

How can the synthesis of 1-Benzoyl-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea be optimized to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use polar aprotic solvents (e.g., acetone or DMF) to enhance intermediate solubility, as demonstrated in the synthesis of analogous thiourea derivatives . Stirring at 60–65°C for 2–3 hours ensures complete acylation.

- Purification : Neutralize the reaction mixture with NaHCO₃ post-synthesis to precipitate the product, followed by recrystallization from methanol/dichloromethane (1:1 v/v) to achieve >95% purity .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).

What spectroscopic and crystallographic techniques are critical for confirming the tautomeric form (thione vs. thiol) of the thiourea moiety?

Methodological Answer:

- IR Spectroscopy : A strong absorption band at ~1250–1300 cm⁻¹ confirms the C=S bond (thione form), while the absence of S–H stretching (~2550 cm⁻¹) rules out the thiol tautomer .

- X-ray Crystallography : Refinement using SHELXL (e.g., SHELX-2018) reveals shortened C–S bond lengths (~1.68 Å) and planar geometry, consistent with the thione form. Intramolecular N–H···O hydrogen bonds (2.05–2.15 Å) stabilize the tautomer .

- ¹³C NMR : A carbonyl carbon (C=O) signal at ~165 ppm and thiocarbonyl (C=S) at ~180 ppm further validate the tautomeric state .

How can computational methods (e.g., DFT) complement crystallographic data to analyze electronic interactions in the thiourea group?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311G(d,p) level to compute electrostatic potential maps, highlighting electron-deficient regions (e.g., thiourea sulfur) for nucleophilic attack predictions .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π, π–π stacking) observed in crystal packing (e.g., centroid-to-centroid distances of 3.70 Å) .

- MEP Maps : Identify hydrogen-bonding hotspots to rationalize crystallographic hydrogen-bond networks (e.g., N–H···S interactions) .

What strategies resolve discrepancies between crystallographic data and spectroscopic results during structural validation?

Methodological Answer:

- Cross-Validation : Compare experimental bond lengths (e.g., C=O: 1.21 Å via XRD vs. 1.23 Å via DFT) to identify systematic errors .

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., hindered rotation about the C–N bond in thiourea) that may explain spectral broadening .

- Multi-Technique Synergy : Combine XRD, IR, and 2D NOESY NMR to resolve ambiguities (e.g., confirming intramolecular H-bonds via NOE correlations) .

How should bioactivity studies be designed to evaluate pharmacological potential while minimizing non-specific interactions from aromatic systems?

Methodological Answer:

- Control Compounds : Synthesize analogs lacking the pyrazole or benzoyl groups to isolate the thiourea’s contribution to activity .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC₅₀ values) to identify critical functional groups .

- Assay Conditions : Use serum-free media to reduce protein-binding interference and include thiourea-specific enzyme inhibitors (e.g., urease) to validate target engagement .

What challenges arise in refining the crystal structure using SHELX software, and how are anisotropic displacement parameters addressed?

Methodological Answer:

- Anisotropic Refinement : Apply the RIGU and DELU restraints in SHELXL to manage thermal motion artifacts in the phenyl and pyrazole rings .

- Hydrogen Bonding : Fix N–H distances at 0.88 Å and refine H-atom positions using HFIX commands to maintain geometry during least-squares minimization .

- Twinning Analysis : Use the TWIN/BASF commands for datasets with suspected twinning (e.g., low-symmetry space groups) .

How do steric and electronic effects of substituents on the pyrazole ring influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Steric Maps : Generate steric maps (e.g., using PyMOL) to assess substituent bulk at the pyrazole C3 position. Bulky groups (e.g., naphthyl) reduce rotational freedom, stabilizing bioactive conformers .

- Electron-Withdrawing Groups : Introduce –NO₂ or –CF₃ to the benzoyl ring to enhance thiourea’s electrophilicity, improving interactions with cysteine proteases .

- Biological Testing : Compare IC₅₀ values against trypanothione reductase to quantify substituent effects on inhibition .

What role do non-classical hydrogen bonds (C–H···π, π–π stacking) play in stabilizing the crystal lattice?

Methodological Answer:

- C–H···π Interactions : Measure centroid-to-H distances (e.g., 2.80–3.10 Å) using Mercury software to quantify contributions to lattice energy (e.g., -2.5 kcal/mol per interaction) .

- π–π Stacking : Analyze dihedral angles between aromatic rings (e.g., 6.5–34.0°) to determine stacking efficiency. Parallel-displaced geometries enhance stability vs. T-shaped motifs .

- Thermal Analysis : Correlate DSC data (melting point elevation) with crystallographic packing density to assess lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.